molecular formula C13H11NO3 B103475 4-Methoxy-3-nitrobiphenyl CAS No. 15854-73-6

4-Methoxy-3-nitrobiphenyl

Cat. No. B103475
CAS RN: 15854-73-6
M. Wt: 229.23 g/mol
InChI Key: HVYOIIIEAVPMCR-UHFFFAOYSA-N
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Description

4-Methoxy-4′-nitrobiphenyl is a compound that is of interest in various chemical reactions and synthesis processes. It is an organic molecule that contains both methoxy and nitro functional groups attached to a biphenyl structure. This compound is relevant in the field of organic chemistry due to its potential applications in material science, pharmaceuticals, and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 4-Methoxy-4′-nitrobiphenyl involves the use of intermediates such as 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane. The process includes coupling reactions facilitated by palladium catalysis and metalation reactions involving tin. The synthesis can lead to byproducts such as 4,4′-dimethoxybiphenyl and 4-amino-4′-methoxybiphenyl. The use of reagents like lithium chloride, pyridine, tetrahydrofuran, and N,N-dimethylformamide, which is a cancer suspect agent, is noted. Additionally, organotin compounds used in the process are highly toxic and require careful handling .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-4′-nitrobiphenyl is characterized by the presence of a biphenyl core with a methoxy group (-OCH3) and a nitro group (-NO2) attached to the phenyl rings. The molecular structure and crystal packing of related compounds have been studied using X-ray diffraction, which provides insights into the intermolecular interactions and conformation of the biphenyl rings in the solid state .

Chemical Reactions Analysis

4-Methoxy-4′-nitrobiphenyl can participate in various chemical reactions due to its functional groups. For instance, the nitro group can undergo reduction reactions, while the methoxy group can be involved in substitution reactions. The compound can also be used as a starting material for the synthesis of other complex molecules, such as azo dyes and imino thiazolidinones, which have been synthesized and characterized by techniques like IR, NMR, and elemental analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-4′-nitrobiphenyl are influenced by its molecular structure. The presence of electron-withdrawing and electron-donating groups affects its reactivity and interaction with other molecules. The compound's solubility, melting point, and boiling point are determined by the functional groups and the biphenyl core. The nitro and methoxy groups also influence the compound's spectroscopic properties, which can be analyzed using IR and NMR spectroscopy .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

4-Methoxy-3-nitrobiphenyl (4M3NBP) has been extensively studied for its molecular structure and spectroscopic properties. Research has focused on its equilibrium geometry, vibrational wavenumbers, and hyperpolarizability using density functional theory (DFT) computations. Studies have recorded its FT-IR and FT-Raman spectra, and Natural Bond Orbital (NBO) analysis has been used to elucidate its molecular stability. Its UV-Vis absorption spectra and nuclear magnetic resonance (NMR) chemical shifts have been investigated, indicating its potential as a nonlinear optical material and its chemical reactivity and thermodynamic properties at different temperatures (Govindarasu & Kavitha, 2014).

Chemical Synthesis and Reactions

4M3NBP has been a key intermediate in various chemical syntheses. For instance, it has been used in coupling reactions and metal-catalyzed reactions, particularly involving palladium. Its role in replacement reactions, sulfonation, and in the synthesis of organotin compounds has been noted. The synthesis process often yields byproducts like 4,4'-dimethoxybiphenyl and 4-amino-4'-methoxybiphenyl (Stille, Echavarren, Williams & Hendrix, 2003).

Photoreactivity and Protein Crosslinking

The photoreactive properties of nitrophenyl ethers, including derivatives like 4M3NBP, have been explored for their potential in protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, making them useful for biological applications (Jelenc, Cantor & Simon, 1978).

Nonlinear Optical (NLO) Properties

4M3NBP has been investigated for its nonlinear optical properties, particularly in the context of its molecular and solid-state structure. Research in this area includes synthesizing and characterizing derivatives of 4M3NBP, employing techniques like FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. Theoretical analyses have been conducted to understand the compound's photophysical properties and molecular stability, which are crucial for its application in NLO materials (Khalid et al., 2020).

Applications in Material Science

4M3NBP has been used in the fabrication of polar Langmuir-Blodgett films, particularly in liquid crystalline copolymers. Its incorporation into copolymers has been shown to enhance spreadability and monolayer formation, with applications in material science and engineering (Ou et al., 1993).

Corrosion Inhibition Studies

The compound has been studied for its role in corrosion inhibition, especially in the context of mild steel acidic corrosion. Research has demonstrated that the presence of electron-withdrawing nitro and electron-releasing methoxy substituents in 4M3NBP derivatives can significantly influence their inhibition efficiency. Electrochemical and surface analysis techniques have been employed to understand the adsorption behavior and efficacy of these inhibitors (Mishra et al., 2018).

Safety And Hazards

4-Methoxy-3-nitrobiphenyl is suspected of causing genetic defects . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and store the compound in a locked up area .

Relevant Papers One paper discusses the molecular structure of 4-Methoxy-3-nitrobiphenyl, highlighting the dihedral angle between the two benzene rings and the orientation of the nitro and methoxy groups . Another paper discusses the synthesis of a related compound . These papers provide valuable insights into the properties and potential applications of 4-Methoxy-3-nitrobiphenyl.

properties

IUPAC Name

1-methoxy-2-nitro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOIIIEAVPMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346808
Record name 4-Methoxy-3-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrobiphenyl

CAS RN

15854-73-6
Record name 4-Methoxy-3-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15854-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-nitro-4-phenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015854736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3-nitrobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxy-2-nitro-4-phenylbenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.419
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Synthesis routes and methods

Procedure details

After the 3-nitro-4-hydroxybiphenyl is formed as described above, it is then reacted with dimethylsulfate to form 3-nitro-4-methoxybiphenyl, which is then reduced to form 3-amino-4-methoxybiphenyl. The 3-amino4-methoxybiphenyl is precipitated by the addition of hydrochloric acid solution, forming the desired 3-amino-4-methoxybiphenyl hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T MIGITA - Journal of Synthetic Organic Chemistry, Japan, 1961 - jstage.jst.go.jp
The determination, by means of isotope dilution analysis, of the molar ratio of p-methoxybiphenyl-14C, 4-methoxy-2'-nitrobiphenyl-14C, 4-methoxy-3'-nitrobiphenyl-14C, 4-methoxy-4'-…
Number of citations: 0 www.jstage.jst.go.jp
X Chao, X Zhang, K Wang, J Ji… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C13H11NO3, the dihedral angle between the two benzene rings is 36.69 (2)° and the nitro and methyoxy groups are oriented at 29.12 (14) and 2.14 (12)° with …
Number of citations: 1 scripts.iucr.org
T MIGITA, R ITO, K TORI… - Journal of Synthetic …, 1961 - jstage.jst.go.jp
… The decomposition of anisoyl peroxide in a mixture of nitrobenzene and benzene at 92-5 C yielded 4-methoxybiphenyl, 4-methoxy-2′-nitrobiphenyl, 4-methoxy-3′-nitrobiphenyl and 4…
Number of citations: 1 www.jstage.jst.go.jp
K Govindarasu, E Kavitha - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
… 4-Methoxy-3-Nitrobiphenyl is a biphenyl derivative which displays a twisted conformation with the two benzene rings making a dihedral angle of 36.69 [9]. Our molecule 4M4′NBPL …
Number of citations: 74 www.sciencedirect.com
O Simamura, T Migita - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
… Any trace of 4-methoxy3'-nitrobiphenyl could not be detected in the product from this reaction. On the basis of the molar ratio in which the products were formed and of the amount of the …
Number of citations: 4 www.journal.csj.jp
O Mamaeva, E Isaeva - BioResources, 2024 - ojs.cnr.ncsu.edu
… , etc., including biologically active substances such as megasterol acetate, ℽ-sitosterol, sitosterol, 3,7,11,15-tetramethyl-2-hexadecene-1-ol, diethyltoluamide, 4-methoxy-3-nitrobiphenyl…
Number of citations: 0 ojs.cnr.ncsu.edu
JP Idoux, VS Cantwell, J Hinton… - The Journal of …, 1974 - ACS Publications
… The 4'-methoxy-3nitrobiphenyl compound (0.32 g, 0.0014 mol) was dissolved in 100 ml of hot 95% ethanol and placed on a Parr hydrogenator for 48 hr at 60 psi H2 in the presence of a …
Number of citations: 9 pubs.acs.org
L Sun, N Tran, C Liang, F Tang, A Rice… - Journal of medicinal …, 1999 - ACS Publications
… fluoro-4‘-methoxy-3-nitrobiphenyl (5d) as a pale yellow solid. … 4‘-methoxy-3-nitrobiphenyl-4-malonate (6d) as a yellow oil. … give 7.2 g of crude 4‘-methoxy-3-nitrobiphenyl-4-acetic acid (…
Number of citations: 341 pubs.acs.org
LG Makarov, MK Matveeva, EA Gribchenko - Bulletin of the Academy of …, 1958 - Springer
In the decomposition of benzene-, p-toluene-, p-anisole-, p-chlorobenzene-, o-(methoxycarbonyl)benzene-, and p-(ethoxycarbonyl)benzene-diazonium fluoborates in nitrobenzene,the …
Number of citations: 1 link.springer.com
G Cerichelli, B Floris, G Illuminati, G Ortaggi - academia.edu
" 4OH (6 N) was added at this temperature and the resulting yellow solid was collected. This material turns brown on standing in air or in solution. If placed in a desiccator under vacuum…
Number of citations: 0 www.academia.edu

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